2,2'-((2-Methylpyrimidine-4,6-diyl)bis(azanediyl))bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((2-Methylpyrimidine-4,6-diyl)bis(azanediyl))bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) is a complex organic compound known for its significant role as an impurity in the synthesis of Dasatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) . This compound is characterized by its intricate structure, which includes multiple functional groups such as pyrimidine, thiazole, and carboxamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-Methylpyrimidine-4,6-diyl)bis(azanediyl))bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling through azanediyl linkages. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-((2-Methylpyrimidine-4,6-diyl)bis(azanediyl))bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2,2’-((2-Methylpyrimidine-4,6-diyl)bis(azanediyl))bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-((2-Methylpyrimidine-4,6-diyl)bis(azanediyl))bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) involves its interaction with tyrosine kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts cellular signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Dasatinib: A tyrosine kinase inhibitor used in cancer treatment.
Imatinib: Another tyrosine kinase inhibitor with a similar mechanism of action.
Nilotinib: A selective BCR-ABL tyrosine kinase inhibitor used in the treatment of CML.
Uniqueness
2,2’-((2-Methylpyrimidine-4,6-diyl)bis(azanediyl))bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) is unique due to its specific structure and role as an impurity in Dasatinib synthesis. Its presence and concentration are critical for ensuring the purity and efficacy of the final pharmaceutical product .
Properties
Molecular Formula |
C27H22Cl2N8O2S2 |
---|---|
Molecular Weight |
625.6 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C27H22Cl2N8O2S2/c1-13-6-4-8-16(28)22(13)36-24(38)18-11-30-26(40-18)34-20-10-21(33-15(3)32-20)35-27-31-12-19(41-27)25(39)37-23-14(2)7-5-9-17(23)29/h4-12H,1-3H3,(H,36,38)(H,37,39)(H2,30,31,32,33,34,35) |
InChI Key |
CGJLTWSIFKBVRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)NC4=NC=C(S4)C(=O)NC5=C(C=CC=C5Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.